(E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

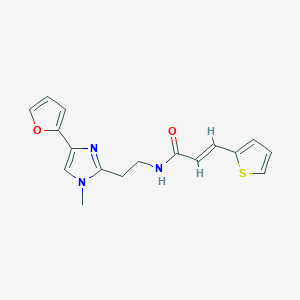

The compound “(E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring an imidazole core substituted with a furan ring, a methyl group at the N1 position, and an ethyl linker connecting to an acrylamide moiety bearing a thiophene substituent. This hybrid architecture combines multiple heterocyclic systems (imidazole, furan, thiophene) and a conjugated acrylamide group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-20-12-14(15-5-2-10-22-15)19-16(20)8-9-18-17(21)7-6-13-4-3-11-23-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGBHEMYYRQXRV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a furan ring, an imidazole moiety, and a thiophene ring, which are known to contribute to various pharmacological effects.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. Notably, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

The compound's effectiveness against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), highlights its potential as a therapeutic agent in combating antibiotic resistance .

2. Antifungal Activity

In addition to its antibacterial properties, the compound was tested for antifungal activity against common pathogens such as Candida albicans. The results indicated moderate antifungal activity with an MIC of 8.0 µg/mL, suggesting potential applications in treating fungal infections .

3. Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 10.0 | Inhibition of cell proliferation |

| HCT116 | 15.0 | Cell cycle arrest in G2/M phase |

The compound demonstrated significant cytotoxicity against these cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death.

- Antifungal Mechanism : Its antifungal action may involve the disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

- Anticancer Mechanism : The induction of apoptosis in cancer cells is attributed to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MRSA Infections : A study demonstrated that administration of the compound significantly reduced bacterial load in MRSA-infected mice models compared to controls .

- In Vitro Anticancer Studies : Research indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with notable effects observed at concentrations below 20 µM .

Comparison with Similar Compounds

Key Differences :

- The methyl group on the imidazole (vs. benzyl or methoxy substituents in analogs) may reduce steric hindrance, favoring target engagement .

Acrylamide and Thioamide Derivatives

Acrylamide and thioamide moieties are critical for hydrogen bonding and enzyme inhibition. Notable examples include:

- Thioxoacetamide Derivatives (): Compounds such as “2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide” exhibit thiazolidinone-thioamide scaffolds. These structures show high yields (up to 90%) and melting points (e.g., 186–207°C), indicating thermal stability. However, the thioamide group may reduce bioavailability compared to acrylamides due to higher hydrophobicity .

- Cinnamamide Analogues () : The compound “(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide” shares the thiophene-acrylamide motif but incorporates a nitro group and propylamine. The nitro substituent could enhance electron-withdrawing effects, altering reactivity .

Table 1: Comparison of Acrylamide/Thioamide Derivatives

Heterocyclic Substituent Effects

The furan and thiophene groups in the target compound influence electronic and steric properties:

- Furan vs. For instance, in , the thien-2-yl group in acrylamide derivatives may contribute to enhanced binding affinity .

- Comparison with Thiazole Derivatives () : Compounds like “(Z)-N-(3-(2-carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides” incorporate furan but lack the imidazole-thiophene synergy. Their cytotoxicity data (if available) could provide insights into the role of heterocyclic diversity .

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.